4-ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring fused with a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms in its structure allows for unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethylthiophene-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Alkylated or acylated derivatives at the thiol group.
Scientific Research Applications
4-ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The presence of the triazole and thiophene rings allows for strong binding interactions with biological targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol
- 4-ethyl-5-(5-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol
- 4-ethyl-5-(5-chlorothien-3-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to the specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The ethyl group at the 5-position of the thiophene ring provides distinct steric and electronic effects compared to other similar compounds.
Properties
IUPAC Name |
4-ethyl-3-(5-ethylthiophen-3-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S2/c1-3-8-5-7(6-15-8)9-11-12-10(14)13(9)4-2/h5-6H,3-4H2,1-2H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHMOSKWKWAIMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C2=NNC(=S)N2CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353879 |
Source
|
Record name | 4-ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438230-04-7 |
Source
|
Record name | 4-ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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